2-{[(4-Chloro-3-fluorophenyl)methyl]amino}ethan-1-ol
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Overview
Description
- It features a chloro-fluoro-substituted phenyl ring attached to an aminoethyl group.
- The compound’s structure includes a hydroxyl group (OH) at the terminal carbon, making it an alcohol.
2-{[(4-Chloro-3-fluorophenyl)methyl]amino}ethan-1-ol: , also known by its CAS number 1251212-81-3, is a chemical compound with the molecular formula C₉H₁₁ClFNO and a molecular weight of 203.64 g/mol .
Preparation Methods
Synthetic Routes: The synthetic routes for this compound are not widely documented. it can be prepared through organic synthesis.
Reaction Conditions: Specific reaction conditions may vary, but the key steps involve introducing the chloro-fluoro-substituted phenyl group to an aminoethyl precursor.
Industrial Production: Information on large-scale industrial production methods is limited.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activity.
Medicine: May have applications in drug development.
Industry: Limited information on industrial applications.
Mechanism of Action
- The exact mechanism of action remains unclear due to limited research.
- Potential molecular targets and pathways need further exploration.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: The chloro-fluoro substitution pattern sets 2-{[(4-Chloro-3-fluorophenyl)methyl]amino}ethan-1-ol apart from other compounds.
Properties
Molecular Formula |
C9H11ClFNO |
---|---|
Molecular Weight |
203.64 g/mol |
IUPAC Name |
2-[(4-chloro-3-fluorophenyl)methylamino]ethanol |
InChI |
InChI=1S/C9H11ClFNO/c10-8-2-1-7(5-9(8)11)6-12-3-4-13/h1-2,5,12-13H,3-4,6H2 |
InChI Key |
OHQOSMCDLUYROT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CNCCO)F)Cl |
Origin of Product |
United States |
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